Uridine 5'-diphosphoglucuronic acid ammonium salt
Overview
Description
Uridine 5’-diphosphoglucuronic acid ammonium salt is a biochemical compound that plays a crucial role in various biological processes. It is a cofactor synthesized from uridine diphosphate glucose and nicotinamide adenine dinucleotide intracellularly by the catalytic activity of uridine diphosphate glucose dehydrogenase . This compound is essential for the conjugation of bilirubin in the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uridine 5’-diphosphoglucuronic acid ammonium salt is synthesized from uridine diphosphate glucose and nicotinamide adenine dinucleotide through the catalytic activity of uridine diphosphate glucose dehydrogenase . The concentration of uridine 5’-diphosphoglucuronic acid ammonium salt in liver preparations ranges from 0.3 to 0.5 mM .
Industrial Production Methods
The industrial production of uridine 5’-diphosphoglucuronic acid ammonium salt involves the enzymatic conversion of uridine diphosphate glucose to uridine 5’-diphosphoglucuronic acid using uridine diphosphate glucose dehydrogenase. This process is typically carried out in controlled bioreactors to ensure optimal reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphoglucuronic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving uridine 5’-diphosphoglucuronic acid ammonium salt include oxidizing agents and nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from reactions involving uridine 5’-diphosphoglucuronic acid ammonium salt include various glucuronic acid derivatives, which are important in biochemical pathways .
Scientific Research Applications
Uridine 5’-diphosphoglucuronic acid ammonium salt has numerous applications in scientific research:
Chemistry: It is used as a cofactor in enzymatic reactions and as a substrate in biochemical assays.
Biology: The compound is essential for the conjugation of bilirubin and other substances in the liver.
Medicine: It is used in studies related to liver function and metabolic disorders.
Industry: The compound is utilized in the production of various biochemical reagents and diagnostic kits.
Mechanism of Action
Uridine 5’-diphosphoglucuronic acid ammonium salt acts as a glucuronic acid donor in the conjugation of bilirubin and other substances in the endoplasmic reticulum . The compound interacts with specific enzymes, such as uridine diphosphate glucuronosyltransferase, to facilitate the transfer of glucuronic acid to target molecules . This process is crucial for the detoxification and excretion of various substances from the body .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-diphosphoglucose disodium salt hydrate: Similar in structure but differs in its specific biochemical
Properties
IUPAC Name |
azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.H3N/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);1H3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWKTCPGFOEPBD-YGIWDPDDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O18P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746703 | |
Record name | (2S,3S,4S,5R,6R)-6-{[{[{[(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid--ammonia (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43195-60-4 | |
Record name | (2S,3S,4S,5R,6R)-6-{[{[{[(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid--ammonia (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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